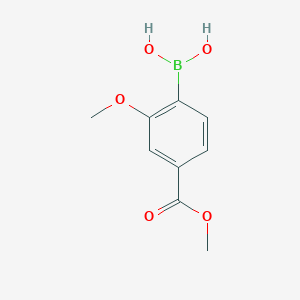

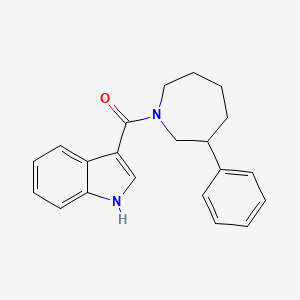

![molecular formula C19H19N3O3S B2756462 N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)benzo[d]thiazole-2-carboxamide CAS No. 1207005-89-7](/img/structure/B2756462.png)

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)benzo[d]thiazole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)benzo[d]thiazole-2-carboxamide” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are a class of heterocyclic compounds that have been extensively studied for their diverse biological activities .

Synthesis Analysis

The synthesis of similar benzothiazole derivatives involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzothiazole ring, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include nucleophilic addition of the amino group of semicarbazide/thiosemicarbazide hydrochloride on the active carbonyl group of benzothiazole amide derivatives .Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activity

Benzothiazole derivatives have been reported to exhibit significant antimicrobial and antifungal activities. For example, studies have synthesized various thiazole derivatives that confirmed their activity against gram-positive and gram-negative bacteria as well as fungal species such as Candida albicans and Aspergillus niger. The structural modification of these compounds often leads to variations in their efficacy against different microbial strains, indicating their potential for developing new antimicrobial agents (Chawla, 2016).

Anticancer Properties

The synthesis of benzothiazole derivatives has also been explored for anticancer applications. Some derivatives have been tested for their cytotoxic activity against various cancer cell lines, demonstrating promising results that suggest their potential as anticancer agents. The structural features of benzothiazole compounds play a crucial role in their antiproliferative efficacy, underscoring the importance of molecular design in drug discovery (Hassan et al., 2014).

Antioxidant Activity

Additionally, benzothiazole derivatives have been evaluated for their antioxidative potential. Experimental and computational studies have shown that certain benzothiazole-2-carboxamides possess significant antioxidant capacity, highlighting their utility in combating oxidative stress-related diseases. The introduction of specific functional groups can enhance their antioxidative activity, offering a pathway for the development of novel antioxidants (Cindrić et al., 2019).

Corrosion Inhibition

Benzothiazole derivatives have also been studied for their application as corrosion inhibitors. These compounds have shown effectiveness in protecting metals from corrosion in acidic environments, making them valuable for industrial applications. Their mode of action typically involves the formation of protective layers on metal surfaces, significantly reducing corrosion rates (Chaitra et al., 2016).

Mecanismo De Acción

While the exact mechanism of action of “N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)benzo[d]thiazole-2-carboxamide” is not specified in the available data, benzothiazole derivatives have been shown to exhibit various biological activities. For instance, some benzothiazole derivatives have demonstrated anti-inflammatory properties by inhibiting COX-1 and COX-2 .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c1-25-11-10-20-17(23)12-13-6-8-14(9-7-13)21-18(24)19-22-15-4-2-3-5-16(15)26-19/h2-9H,10-12H2,1H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCXNHIJHVFMNSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

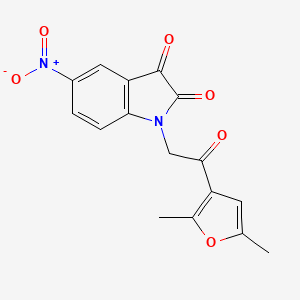

![N-[(4-fluorophenyl)methyl]-4-oxo-3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2756384.png)

![(E)-16-(4-(dimethylamino)benzylidene)-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2756386.png)

![Methyl 5-(2-methoxyacetyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2756390.png)

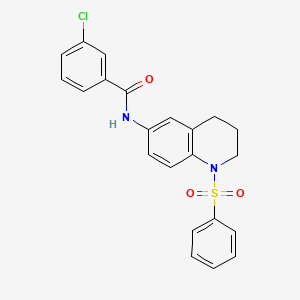

![2-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2756394.png)

![Ethyl 6-bromo-2-[(chloroacetyl)amino]-7-ethoxy-1-benzothiophene-3-carboxylate](/img/structure/B2756395.png)

![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2756398.png)

![3-[3-(2-Methoxyethoxy)phenyl]prop-2-yn-1-ol](/img/structure/B2756401.png)